Lipophilicity (LogP) vs. ortho-Isomer
The compound exhibits a calculated LogP (octanol-water partition coefficient) of 2.71, a measure of its lipophilicity . While the *para*-isomer (4-(1-hydroxycyclohexyl)benzonitrile) also reports a LogP of 2.71 from the same computational source, the *ortho*-isomer 2-(1-Hydroxycyclohexyl)benzonitrile has a reported SlogP of 1.34 and other calculated values around 1.7-2.8 [1] [2]. This indicates that the 3-substituted compound is predicted to be significantly more lipophilic than its *ortho* analog. This difference can directly impact compound behavior in biological assays, such as membrane permeability, non-specific binding, and metabolic stability.
ortho-Isomer SlogP 1.34
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.71 |
| Comparator Or Baseline | 2-(1-Hydroxycyclohexyl)benzonitrile (ortho-isomer) SlogP = 1.34 |
| Quantified Difference | ΔLogP ≈ 1.37 (Target is >20x more lipophilic based on LogP scale) |
| Conditions | Computational prediction models (source-specific) |
Why This Matters
For medicinal chemists, a >1.3 LogP difference is substantial and can be the deciding factor in a compound's ability to cross cell membranes versus remaining in an aqueous environment, guiding selection for specific assay conditions.
- [1] MMsINC Database. Query for 2-(1-Hydroxycyclohexyl)benzonitrile. View Source
- [2] ChemExper Chemical Directory. Query for 2-(1-Hydroxycyclohexyl)benzonitrile. View Source
